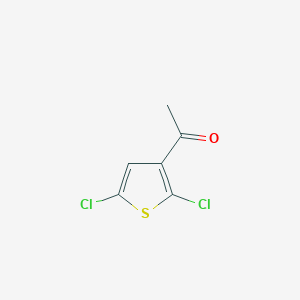

3-Acetyl-2,5-dichlorothiophene

説明

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene and its derivatives are a cornerstone of modern heterocyclic chemistry, demonstrating wide-ranging importance across multiple scientific disciplines. nih.gov The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry and a fundamental unit in the development of advanced organic materials. nih.govrsc.org Its structural and electronic properties, which are similar to those of a benzene (B151609) ring, allow it to act as a bioisosteric replacement in drug design, often leading to improved pharmacological profiles. nih.govwikipedia.org

Thiophene serves as a versatile and powerful building block in organic synthesis, providing a platform for constructing complex molecular architectures. numberanalytics.comnumberanalytics.com Its reactivity allows for a variety of chemical transformations. The electron-rich nature of the ring facilitates electrophilic substitution reactions like halogenation, nitration, and acylation. cognizancejournal.com

Key synthetic strategies involving thiophene include:

Cross-coupling reactions: Thiophene derivatives are readily used in reactions like Suzuki-Miyaura and Stille coupling to form new carbon-carbon bonds with other aromatic or heteroaromatic systems. numberanalytics.com

C-H activation: Direct functionalization of the carbon-hydrogen bonds on the thiophene ring is a modern strategy for creating C-C and C-heteroatom bonds efficiently. numberanalytics.com

Ring-forming reactions: Thiophene can be a starting point for annulation and cyclization reactions to build fused heterocyclic systems. numberanalytics.com

These methods have enabled the synthesis of diverse molecular structures, from linear π-conjugated systems like oligothiophenes to complex macrocycles with applications in supramolecular chemistry. numberanalytics.com

The thiophene nucleus is a prominent feature in a significant number of pharmaceuticals, ranking highly among heterocyclic scaffolds in FDA-approved drugs. nih.govrsc.org Its value in medicinal chemistry stems from its ability to modulate a molecule's physicochemical properties, such as solubility and metabolism, and to enhance interactions with biological targets. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor binding. nih.gov

Thiophene derivatives have demonstrated a vast array of biological activities, and are integral to drugs with applications including:

Anticancer cognizancejournal.comijprajournal.com

Anti-inflammatory eprajournals.comcognizancejournal.com

Antimicrobial eprajournals.com

Anticonvulsant nih.gov

Antihypertensive eprajournals.comcognizancejournal.com

Examples of well-known drugs containing a thiophene moiety include the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam. nih.govwikipedia.orgresearchgate.net The compound 3-Acetyl-2,5-dichlorothiophene itself is a key intermediate in the synthesis of the carbonic anhydrase inhibitor Brinzolamide, which is used to treat glaucoma. sigmaaldrich.comnih.gov

In materials science, thiophene-based compounds are critical for the development of organic electronics and optoelectronics. researchgate.netnumberanalytics.com Polymers and oligomers of thiophene, such as polythiophene, are renowned for their semiconducting properties, high thermal stability, and processability. researchgate.netnumberanalytics.com

The unique electronic structure of the thiophene ring allows for effective charge transport, making these materials suitable for a range of applications:

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are used as the active semiconductor layer in these devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Their luminescence properties are harnessed in the development of displays and lighting. researchgate.net

Organic Solar Cells: Thiophenes are used as electron-donating materials in the active layer of photovoltaic devices. researchgate.net

Sensors: The optical and electronic properties of thiophene derivatives can be modulated by external stimuli, making them useful as chemical and biological sensors. researchgate.net

The versatility of thiophene chemistry allows for fine-tuning of the material's properties by introducing different substituents onto the thiophene ring. researchgate.net

Positional Isomerism and Structural Context of this compound

Positional isomers are constitutional isomers that share the same carbon skeleton and functional groups but differ in the location of these groups on the main chain or ring. libretexts.orgdocbrown.info In the context of substituted thiophenes, positional isomerism has a significant impact on the molecule's chemical reactivity, physical properties, and biological activity. The specific arrangement of substituents on the thiophene ring dictates the electronic distribution and steric environment of the molecule.

This compound is one of several possible isomers of acetyl-dichlorothiophene. Its unique structure is defined by the placement of the acetyl group at the C3 position and the chlorine atoms at the C2 and C5 positions of the thiophene ring. Changing the position of these functional groups results in distinct chemical compounds with different properties.

For example, 2-Acetyl-4,5-dichlorothiophene is a positional isomer. chemicalbook.com While it shares the same molecular formula (C₆H₄Cl₂OS) and molecular weight, the location of the acetyl group at the C2 position changes the molecule's symmetry and electronic characteristics. sigmaaldrich.com This can lead to differences in reactivity in subsequent synthetic steps and variations in the biological activity of any derived compounds.

The table below highlights the structural differences between this compound and some of its related isomers.

Historical Development and Evolution of Research on this compound and its Derivatives

While the discovery of thiophene itself dates back to 1883 by Victor Meyer, the focused research on specific derivatives like this compound is more recent and driven by its utility as a synthetic intermediate. numberanalytics.com The primary synthesis for this compound, a Friedel-Crafts acylation, was established based on well-known organic reactions. chemicalbook.com

The evolution of research on this compound can be traced through its application in the synthesis of high-value molecules. A significant milestone in its research history is its identification as a key precursor in the industrial synthesis of Brinzolamide, a drug used for treating glaucoma. google.com This application spurred further investigation into its synthesis and reactivity.

More recently, research has expanded to explore the use of this compound as a building block for a wider range of functional molecules. For instance, it is used to create chalcone (B49325) derivatives by reacting it with various substituted aromatic aldehydes. ijprs.com These chalcones have been investigated for their potential antimicrobial and cytotoxic activities. ijprs.combmrat.org Research has also focused on using this compound to synthesize novel pyrimidine (B1678525) derivatives, which have been evaluated for antifungal, antitubercular, and cytotoxic properties. researchgate.net This demonstrates a clear evolution from its role as a simple intermediate to a versatile scaffold for developing new classes of biologically active compounds and functional materials.

The table below summarizes key research findings and applications that mark the development of this compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2,5-dichlorothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFDNIRENHZKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189724 | |

| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36157-40-1 | |

| Record name | 3-Acetyl-2,5-dichlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36157-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-dichloro-3-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetyl-2,5-dichlorothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRT2T98QV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Acetyl 2,5 Dichlorothiophene

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring. wikipedia.orgbyjus.comsigmaaldrich.com This electrophilic aromatic substitution reaction is widely employed for the synthesis of 3-Acetyl-2,5-dichlorothiophene. researchgate.net

Acylation of 2,5-Dichlorothiophene (B70043)

The direct acylation of 2,5-Dichlorothiophene stands as the most common and direct route to this compound. researchgate.netchemicalbook.com This method involves the reaction of 2,5-Dichlorothiophene with an acylating agent in the presence of a Lewis acid catalyst. chemicalbook.com

The success of the Friedel-Crafts acylation of 2,5-Dichlorothiophene hinges on the appropriate choice of catalyst and acylating agent.

Catalysts: Anhydrous aluminum chloride (AlCl₃) is the most frequently utilized Lewis acid catalyst for this transformation. chemicalbook.com It effectively activates the acylating agent, facilitating the electrophilic attack on the thiophene (B33073) ring. byjus.com Other Lewis acids, such as ytterbium(III) trifluoromethanesulfonate, have also been explored for the acylation of thiophenes. researchgate.net

Reagents: Acetyl chloride is the standard acylating agent for introducing the acetyl group. chemicalbook.com Acid anhydrides can also be employed as an alternative. byjus.comuou.ac.in

| Component | Examples | Role |

| Starting Material | 2,5-Dichlorothiophene | The aromatic substrate undergoing acylation. |

| Acylating Agent | Acetyl chloride, Acetic anhydride | Source of the acetyl group. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Lewis acid that activates the acylating agent. |

The conditions under which the acylation is performed are crucial for achieving a successful outcome.

Solvents: Dry carbon disulfide (CS₂) is a commonly used solvent for this reaction. chemicalbook.com The inert nature of CS₂ prevents it from reacting with the strong Lewis acid catalyst.

Temperature: The reaction is typically conducted at room temperature (20–25°C). chemicalbook.com

Reaction Time: A prolonged reaction time, often around 24 hours, is generally required to ensure complete conversion. chemicalbook.com

| Parameter | Condition | Reference |

| Solvent | Dry Carbon Disulfide (CS₂) | chemicalbook.com |

| Temperature | Room Temperature (20–25°C) | chemicalbook.com |

| Reaction Time | 24 hours | chemicalbook.com |

To maximize the yield and ensure the desired regioselectivity, careful control of the reaction parameters is necessary. The use of a slight excess of the Lewis acid catalyst (e.g., 1.1-1.2 equivalents) is a common practice to drive the reaction to completion. chemicalbook.com The dropwise addition of the 2,5-Dichlorothiophene solution to the mixture of the catalyst and acylating agent helps to control the reaction exotherm and maintain a steady reaction rate. chemicalbook.com Post-reaction workup involves quenching with cold water and subsequent separation and purification of the organic layer to isolate the this compound product, with reported yields as high as 80-90%. chemicalbook.com

Multi-Step Synthetic Routes from Thiophene

While direct acylation of 2,5-Dichlorothiophene is efficient, multi-step syntheses starting from the parent heterocycle, thiophene, are also conceivable, although less direct.

Sequential Halogenation and Acetylation Procedures

This approach would involve the initial halogenation of thiophene, followed by acetylation. Thiophene is known to be highly reactive towards electrophilic substitution, including halogenation. uou.ac.inst-andrews.ac.uke-bookshelf.de However, controlling the regioselectivity to obtain 2,5-dichlorothiophene can be challenging, as halogenation can readily occur at the 2- and 5-positions. uou.ac.in Subsequent Friedel-Crafts acylation of the resulting 2,5-dichlorothiophene would then follow the procedures outlined in the previous sections. While theoretically possible, this multi-step route is less common due to the direct availability and efficient acylation of 2,5-Dichlorothiophene.

Control of Substitution Patterns and Isomer Formation

The principal method for synthesizing this compound is the Friedel-Crafts acylation of 2,5-dichlorothiophene. chemicalbook.commdpi.com The control over substitution patterns and the prevention of isomer formation are critical aspects of this synthesis, dictated largely by the inherent reactivity of the thiophene ring and the specific reaction conditions.

The regioselectivity of the Friedel-Crafts acylation on an unsubstituted thiophene ring typically favors substitution at the 2-position (α-position) over the 3-position (β-position). echemi.comstackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate formed during electrophilic attack at the C2 position, which can be described by three resonance structures, compared to the two resonance structures for attack at the C3 position. stackexchange.com

However, in the synthesis of this compound, the starting material is 2,5-dichlorothiophene. The presence of chlorine atoms at the α-positions (C2 and C5) effectively blocks these sites from electrophilic attack. This directs the incoming acylium ion, generated from acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), to the available β-positions (C3 or C4). sigmaaldrich.com Since 2,5-dichlorothiophene is a symmetrical molecule, the C3 and C4 positions are chemically equivalent. Consequently, the acylation proceeds with high regioselectivity to yield a single product, this compound, thus minimizing the formation of unwanted isomers.

The reaction is typically performed in a solvent such as carbon disulfide (CS₂) at room temperature. chemicalbook.com Careful control of reaction parameters, such as the slow, dropwise addition of reagents, is crucial to prevent side reactions like polysubstitution. chemicalbook.compearson.com The deactivating nature of the acyl group, once attached, also helps to prevent a second acylation on the same thiophene ring. organic-chemistry.org

Table 1: Key Factors in Controlling Substitution for this compound Synthesis

| Factor | Description | Role in Controlling Synthesis | Reference |

| Starting Material | 2,5-Dichlorothiophene | The chlorine atoms at positions 2 and 5 block the more reactive α-sites, directing acylation to the β-position (C3). | mdpi.comstackexchange.com |

| Reaction Type | Friedel-Crafts Acylation | An electrophilic aromatic substitution that introduces an acetyl group onto the thiophene ring. | chemicalbook.commasterorganicchemistry.com |

| Regioselectivity | Inherent property of the blocked starting material | Leads to the formation of a single primary isomer, this compound. | echemi.comstackexchange.com |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A Lewis acid that generates the reactive acylium ion electrophile from acetyl chloride. | chemicalbook.comsigmaaldrich.com |

| Reaction Conditions | Room temperature, controlled addition of reagents | Minimizes potential side reactions and ensures the formation of the monoacylated product. | chemicalbook.com |

Advanced and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of efficient, selective, and environmentally benign methods. Research into the synthesis of this compound and its derivatives has explored several advanced and green chemistry approaches.

Metal catalysts play a significant role in enhancing the efficiency and selectivity of reactions involving thiophene derivatives. Palladium-catalyzed cross-coupling reactions are particularly noteworthy. mdpi.comsemanticscholar.orgnih.gov While the direct synthesis of this compound does not typically involve metal catalysis, these methods are crucial for its subsequent derivatization.

One documented application involves the synthesis of 3-acetylthiophene (B72516) from this compound via a dechlorination step using a palladium catalyst. However, this method can be economically challenging due to catalyst poisoning by the sulfur atom in the thiophene ring, which necessitates a high catalyst load.

More commonly, palladium catalysis is used for creating new carbon-carbon and carbon-nitrogen bonds at the chlorinated positions of derivatives. For instance, palladium-catalyzed amination reactions have been used to couple primary aromatic amines with thienopyridone (B2394442) structures derived from this compound, employing catalysts like palladium(II) acetate (B1210297). mdpi.comsemanticscholar.org Furthermore, palladium-catalyzed C-H homocoupling of thiophenes in the presence of silver(I) salts provides a facile route to bithiophene structures. scilit.com

Table 2: Examples of Metal-Catalyzed Reactions for Thiophene Derivatization

| Reaction Type | Catalyst System | Substrate/Product Example | Purpose | Reference |

| Suzuki–Miyaura Cross-Coupling | Pd(OAc)₂ / SPhos | Coupling of various bromothiophenes with cyclopropylboronic acid. | Synthesis of functionalized cyclopropylthiophenes. | mdpi.comsemanticscholar.org |

| C-H Homocoupling | Palladium / AgF or AgOAc | Homocoupling of thiophene derivatives. | Facile construction of bithiophene structures. | scilit.com |

Ionic liquids (ILs) have emerged as green alternatives to conventional volatile organic solvents due to their low vapor pressure, thermal stability, and potential for recyclability. internationaljournalcorner.cominternationaljournalcorner.com They can also act as catalysts, accelerating reaction rates.

In the context of this compound chemistry, ionic liquids are primarily used in the synthesis of its derivatives. A key application is in the Claisen-Schmidt condensation to form chalcones, which are versatile precursors to various heterocyclic systems. researchgate.net For example, the synthesis of 1,5-benzothiazepine (B1259763) derivatives has been achieved by reacting chalcones (derived from this compound) in ionic liquids such as 1,3-di-n-butylimidazolium bromide.

Another green approach involves the synthesis of amino chalcones using an aldehyde-functionalized ionic liquid as a soluble support, often accelerated by microwave irradiation. asianpubs.org This method offers high yields and purities while allowing for the recovery and reuse of the ionic liquid. asianpubs.org

Beyond metal catalysis and ionic liquids, other non-conventional methods are employed to synthesize a wide array of derivatives from this compound, often focusing on efficiency, yield, and environmental benefits.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in organic synthesis. researchgate.netresearcher.lifeacs.orgorganic-chemistry.org This technique has been successfully applied to the synthesis of thiophene derivatives. For instance, microwave-assisted Suzuki-Miyaura cross-coupling reactions provide a rapid and efficient route to thiophene oligomers and other derivatives. researchgate.netresearcher.life The synthesis of chalcones from this compound can also be accelerated using microwave irradiation, often under solvent-free conditions with a solid support, which simplifies purification. researchgate.net

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. nih.gov A notable example is the synthesis of 2(1H)-pyridone derivatives. In a one-pot reaction, this compound is condensed with various aldehydes and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate to yield functionalized 2(1H)-pyridones in good yields and with short reaction times. yu.edu.jo Similarly, new 2-oxopyridine-3-carbonitrile derivatives have been prepared in high yields by refluxing a mixture of this compound, an aldehyde, and ethyl cyanoacetate with a base. asianpubs.org

Table 3: Overview of Non-Conventional Derivative Syntheses

| Method | Reaction Example | Starting Materials | Product Class | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Suzuki-Miyaura Coupling | Thienyl bromides and boronic acids/esters | Thiophene oligomers | Rapid, efficient, environmentally friendly. | researchgate.net |

| Claisen-Schmidt Condensation | Condensation of ketones and aldehydes | This compound, various aldehydes | Chalcones | High yields, reduced reaction times. | researchgate.net |

| Multicomponent Reaction | One-pot condensation | This compound, aldehydes, ethyl cyanoacetate, ammonium acetate | 2(1H)-Pyridones | High atom economy, operational simplicity, short reaction times. | yu.edu.jo |

| Multicomponent Reaction | Reflux condensation | This compound, aldehydes, ethyl cyanoacetate, KOH | 2-Oxopyridine-3-carbonitriles | High yields for complex heterocyclic structures. | asianpubs.org |

Chemical Reactivity and Derivatization Strategies of 3 Acetyl 2,5 Dichlorothiophene

Nucleophilic and Electrophilic Reactivity at the Thiophene (B33073) Ring

The thiophene ring in 3-acetyl-2,5-dichlorothiophene is an aromatic system, but its reactivity is significantly influenced by the presence of the electron-withdrawing acetyl group and the two chlorine atoms. chemicalbook.com While thiophene itself is more susceptible to electrophilic substitution than benzene (B151609), the substituents on this particular derivative alter its typical reactivity profile. chemicalbook.com

The chlorine atoms on the thiophene ring are susceptible to nucleophilic substitution, providing a pathway for the introduction of various functional groups. smolecule.com This allows for the synthesis of a diverse range of derivatives.

Electrophilic substitution reactions, such as nitration and sulfonation, can also occur on the thiophene ring. chemicalbook.com The position of these substitutions is directed by the existing substituents. Generally, in 2,5-disubstituted thiophenes, electrophilic attack occurs at the 3- or 4-positions. uobasrah.edu.iq However, the electron-withdrawing nature of the acetyl group at the 3-position and the chlorine at the 5-position would likely direct incoming electrophiles to the 4-position.

Transformations of the Acetyl Moiety

The acetyl group of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a broad spectrum of derivatives. This functional group can undergo both oxidation and reduction reactions.

Oxidation of the acetyl group can convert it into a carboxylic acid, yielding 2,5-dichlorothiophene-3-carboxylic acid. sigmaaldrich.com This carboxylic acid is a valuable precursor for the synthesis of other compounds, such as carboxamides and thieno[3,2-e]-1,3-thiazin-4-ones. smolecule.comsigmaaldrich.com

Conversely, reduction of the acetyl group can produce an alcohol. For instance, the chiral reduction of the acetyl group is a key step in the synthesis of the carbonic anhydrase inhibitor, brinzolamide.

Furthermore, the acetyl group can be brominated to form a bromoacetyl group, a reactive intermediate for further synthetic modifications. google.com

Condensation Reactions for Chalcone (B49325) Formation

A significant application of this compound is in the synthesis of chalcones, which are precursors to various heterocyclic compounds with diverse biological activities. almanhal.commdpi.comutm.my

Chalcones are readily synthesized from this compound through the Claisen-Schmidt condensation reaction with various aldehydes. almanhal.commdpi.comutm.myarabjchem.org This base-catalyzed reaction involves the condensation of the enolate of the acetyl group with an aldehyde. researchgate.net

The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a base like potassium hydroxide (B78521) or sodium hydroxide. almanhal.commdpi.comutm.my The reaction mixture is usually stirred at room temperature for a period of time to allow for the formation of the chalcone, which often precipitates out of the solution and can be collected by filtration. almanhal.comarabjchem.org A variety of aromatic and heterocyclic aldehydes can be used in this reaction, leading to a wide array of substituted chalcones. mdpi.comutm.myarabjchem.orgtandfonline.com

For example, condensation with 1- or 2-naphthaldehyde (B31174) yields the corresponding naphthalenyl-substituted chalcones. almanhal.com Similarly, reactions with various substituted benzaldehydes produce a range of aryl-substituted chalcones. mdpi.comtandfonline.com The reaction has also been successfully performed with heterocyclic aldehydes like 5-bromothiophene-2-carbaldehyde, 3-methyl-2-thiophene carboxaldehyde, and 2-thiophene carboxaldehyde. utm.my

The versatility of the Claisen-Schmidt condensation allows for the synthesis of more complex chalcone structures, including substituted and bis-chalcones. mdpi.combiomedpress.orgbmrat.com By using appropriately substituted aldehydes, a wide range of functionalities can be introduced into the chalcone framework. mdpi.com

Bis-chalcones can be prepared by reacting two equivalents of this compound with a dialdehyde, such as terephthalaldehyde. biomedpress.orgbmrat.com This reaction, typically carried out in methanol (B129727) with a base like potassium hydroxide, results in the formation of a symmetrical bis-chalcone where two (2,5-dichlorothiophen-3-yl)propenone units are linked by a central aromatic ring. biomedpress.orgbmrat.com It is also possible to synthesize unsymmetrical bis-chalcones by reacting a mixture of two different acetylthiophenes, such as this compound and 2-acetyl-5-chlorothiophene, with a dialdehyde. biomedpress.orgbmrat.com

Table 1: Examples of Aldehydes Used in Chalcone Synthesis with this compound

| Aldehyde | Resulting Chalcone Type | Reference(s) |

|---|---|---|

| 1-Naphthaldehyde (B104281) | Naphthalenyl-substituted chalcone | almanhal.com |

| 2-Naphthaldehyde | Naphthalenyl-substituted chalcone | almanhal.com |

| Various aromatic aldehydes | Aryl-substituted chalcones | mdpi.comtandfonline.com |

| 5-Bromothiophene-2-carbaldehyde | Heterocyclic-substituted chalcone | utm.my |

| 3-Methyl-2-thiophene carboxaldehyde | Heterocyclic-substituted chalcone | utm.my |

| 2-Thiophene carboxaldehyde | Heterocyclic-substituted chalcone | utm.my |

| Terephthalaldehyde | Bis-chalcone | biomedpress.orgbmrat.com |

Heterocyclic Annulation and Cyclization Reactions

The chalcones derived from this compound are valuable intermediates for the synthesis of various heterocyclic systems through annulation and cyclization reactions.

One of the important applications of these chalcones is the synthesis of substituted pyridine-3-carbonitriles. mdpi.com This is achieved by reacting the chalcone with malononitrile (B47326) in the presence of a base, such as potassium hydroxide, in a methanolic solution. mdpi.com This reaction proceeds through a Michael addition of the malononitrile anion to the α,β-unsaturated ketone of the chalcone, followed by cyclization and aromatization to yield the pyridine-3-carbonitrile (B1148548) derivative. mdpi.com

These pyridine (B92270) derivatives themselves can serve as precursors for further heterocyclic synthesis. For instance, they can be used to create fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines through reactions with aminopyrazoles and aminotriazoles, respectively. researchgate.net

Pyrazole (B372694) Derivative Synthesis

The synthesis of pyrazole derivatives from this compound typically proceeds through an initial Claisen-Schmidt condensation to form a chalcone intermediate. This intermediate is then cyclized with hydrazine (B178648) derivatives.

A common synthetic route involves the base-catalyzed condensation of this compound with various aldehydes. For instance, reaction with 1-naphthaldehyde or 2-naphthaldehyde in the presence of an ethanolic potassium hydroxide solution yields the corresponding (E)-1-(2,5-dichlorothiophen-3-yl)-3-(naphthalen-1-yl or 2-yl)prop-2-en-1-one chalcones in high yields. These chalcones serve as the backbone for subsequent pyrazole synthesis. The reaction of these chalcones with hydrazine, methylhydrazine, or aryl hydrazines leads to the formation of 3-(2,5-dichlorothiophen-3-yl)-4,5-dihydro-5-(naphthalen-1 or 2-yl)-1H-pyrazole derivatives in good yields.

Another pathway involves a one-pot reaction of this compound with an appropriate aldehyde and thiosemicarbazide. This method directly yields 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides. chemicalbook.commdpi.comnih.gov

Table 1: Synthesis of Pyrazole Derivatives

| Starting Materials | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound, 1-Naphthaldehyde | 1. KOH, Ethanol | (E)-1-(2,5-dichlorothiophen-3-yl)-3-(naphthalen-1-yl)prop-2-en-1-one | High | |

| (E)-1-(2,5-dichlorothiophen-3-yl)-3-(naphthalen-1-yl)prop-2-en-1-one | Hydrazine Hydrate, Ethanol | 3-(2,5-dichlorothiophen-3-yl)-5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole | Good |

1,3,4-Oxadiazoline Derivative Synthesis

The synthesis of 1,3,4-oxadiazoline rings typically involves the cyclization of hydrazide-hydrazone precursors with reagents like acetic anhydride. nih.gov However, a direct, documented synthetic pathway starting from this compound to form a 1,3,4-oxadiazoline derivative was not identified in the reviewed literature. Research into novel 3-acetyl-2,3-disubstituted-1,3,4-oxadiazolines has been conducted, but these syntheses originate from different starting materials, such as 3-methyl-4-nitrobenzhydrazide, rather than the thiophene core of interest. nih.gov

Thienothiazinone Synthesis

This compound is a key precursor for the synthesis of fused heterocyclic systems like thienothiazinones. Specifically, it is used to prepare 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones. sigmaaldrich.com The compound is also the established starting material for the large-scale synthesis of Brinzolamide, a carbonic anhydrase inhibitor, which features a thieno[3,2-e]-1,2-thiazine-1,1-dioxide core. scispace.com

The synthesis of the thieno[3,2-e]-1,2-thiazine structure involves a multi-step sequence:

Sulfonamide Formation : The thiophene ring is first functionalized to introduce a sulfonamide group at the C2 position. This is achieved through reactions like oxidative chlorination followed by ammonolysis.

Bromination : The acetyl group is then brominated, typically at the alpha-carbon, using a reagent such as pyridinium (B92312) bromide perbromide or dibromo dimethylhydantoin.

Asymmetric Reduction : The resulting bromo ketone undergoes a chiral reduction of the carbonyl group to establish the required stereocenter for biologically active molecules like Brinzolamide. Reagents such as (+)-B-chlorodiisopinocampheylborane are used for this purpose.

Cyclization : The final thienothiazinone ring is formed via intramolecular cyclization of the resulting bromohydrin intermediate, typically under basic conditions. scispace.com

Pyrazolyl-Thiazole Derivative Synthesis

The synthesis of hybrid pyrazolyl-thiazole derivatives also utilizes this compound as the foundational scaffold. The strategy involves the sequential construction of the pyrazole and thiazole (B1198619) rings.

The initial step mirrors the synthesis of pyrazole derivatives, resulting in the formation of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides. chemicalbook.comnih.gov These carbothioamides possess the necessary functional group for the subsequent thiazole ring formation. The carbothioamide is reacted with an α-haloketone, such as 2-bromoacetophenone, via a Hantzsch-type thiazole synthesis. This cyclocondensation reaction proceeds by refluxing the pyrazole-1-carbothioamide with the α-haloketone to yield the target 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles. chemicalbook.comnih.gov Yields for this final cyclization step are reported to be in the range of 46–89%. chemicalbook.comnih.gov

Functional Group Interconversions

Carboxylic Acid Formation

The acetyl group of this compound can be readily converted into a carboxylic acid functional group, yielding 2,5-dichlorothiophene-3-carboxylic acid. sigmaaldrich.com This transformation is a key step for creating further derivatives, such as thieno[3,2-e]-1,3-thiazin-4-ones. sigmaaldrich.com

The oxidation is typically accomplished via the haloform reaction. scispace.comacs.org In this procedure, the methyl ketone is treated with sodium hypochlorite (B82951) (NaOCl). The reaction is generally conducted at elevated temperatures, such as 55°C, and can produce the corresponding thiophenecarboxylic acid in yields as high as 95%. acs.org

Table 2: Carboxylic Acid Formation

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Potential for Sulfonylation and Amination Reactions

This compound and its derivatives are suitable substrates for sulfonylation and amination reactions, which are critical for the synthesis of pharmaceutically important sulfonamides. scispace.com The "DCAT Route" to thiophenesulfonamides, used in the synthesis of Brinzolamide, exemplifies these transformations. scispace.com

Sulfonylation: The introduction of a sulfonyl group onto the thiophene ring can be achieved through several methods. A common industrial process involves oxidative chlorination. Alternatively, modern methods allow for the direct sulfonylation of the thiophene ring. One such approach involves a palladium-catalyzed three-component coupling of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO, which can form sulfones. nih.gov For ketones specifically, a photoredox-catalyzed α-sulfonylation of the corresponding silyl (B83357) enol ethers with DABCO•(SO2)2 provides a route to β-keto sulfones. organic-chemistry.org

Amination: Amination typically follows sulfonylation to produce the final sulfonamide. After forming a sulfonyl chloride intermediate via oxidative chlorination, treatment with ammonia (B1221849) (ammonolysis) or a primary/secondary amine yields the corresponding sulfonamide. Reductive amination of the ketone functionality itself is also a potential reaction pathway, using reagents like formic acid/triethylamine in the presence of a suitable catalyst to convert the carbonyl into an amine. thieme-connect.de

Halogen Substitution Reactions

The chlorine atoms of this compound, being attached to an aromatic thiophene ring, are generally less reactive towards nucleophilic substitution than alkyl halides. The electron-withdrawing nature of the acetyl group at the 3-position can, however, influence the reactivity of the halogen atoms at the 2- and 5-positions, making them susceptible to displacement under specific reaction conditions. This section explores the derivatization of this compound through the substitution of its chlorine atoms.

Detailed research on the direct substitution of the chlorine atoms in this compound with other halogens (fluorine, bromine, or iodine) is not extensively documented in publicly available literature. However, the reactivity of the C-Cl bonds has been demonstrated in nucleophilic substitution reactions with other nucleophiles. For instance, in the synthesis of the carbonic anhydrase inhibitor Brinzolamide, one of the chlorine atoms of this compound is displaced by a sulfur nucleophile. google.comacs.org In this process, this compound is reacted with thiourea (B124793) and benzyl (B1604629) chloride in the presence of a base like sodium hydroxide to yield 3-acetyl-5-chloro-2-(benzylthio)thiophene. google.comgoogle.com This reaction selectively substitutes the chlorine at the 2-position, which is activated by the adjacent acetyl group.

Further derivatization often focuses on the acetyl group rather than the remaining chlorine atom. For example, the synthesis of various chalcones utilizes the acetyl group of this compound for condensation reactions with various aldehydes. utm.myresearchgate.netutm.my

While direct halogen exchange reactions on this compound are not well-documented, the principles of nucleophilic aromatic substitution (SNAr) suggest that such transformations could be feasible under appropriate conditions. libretexts.orgethernet.edu.et The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as the acetyl group in the target molecule. libretexts.org

The table below summarizes a key nucleophilic substitution reaction of this compound, illustrating the displacement of a chlorine atom.

Table 1: Nucleophilic Substitution of a Chlorine Atom in this compound

| Reactant | Reagents | Product | Reaction Type | Reference |

| This compound | Thiourea, Benzyl chloride, NaOH, Ethanol/Water | 3-Acetyl-5-chloro-2-(benzylthio)thiophene | Nucleophilic Aromatic Substitution | google.comgoogle.com |

It is important to note that the synthesis of various halogenated thiophenes often involves direct halogenation of the thiophene ring or its derivatives, rather than substitution of existing halogens. iust.ac.ir For instance, bromination of thiophenes can be achieved using reagents like N-bromosuccinimide. orgsyn.org The synthesis of this compound itself is typically accomplished via the Friedel-Crafts acylation of 2,5-dichlorothiophene (B70043). chemicalbook.com

Future research may explore direct halogen exchange reactions on this compound to synthesize novel dihalogenated thiophene derivatives for various applications.

Spectroscopic Characterization and Structural Elucidation Studies of 3 Acetyl 2,5 Dichlorothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton NMR (¹H-NMR) Analysis

In the ¹H-NMR spectrum of 3-Acetyl-2,5-dichlorothiophene, recorded in deuterated chloroform (B151607) (CDCl₃), two distinct signals are observed. A singlet appears at approximately 2.60 ppm, which is attributed to the three protons of the acetyl group's methyl (COCH₃). Another singlet is found further downfield at around 7.20 ppm, corresponding to the single proton on the thiophene (B33073) ring.

Derivatives of this compound exhibit more complex ¹H-NMR spectra. For instance, in a series of bis-chalcone derivatives, the protons of the vinyl group (-CH=CH-) typically appear as doublets in the range of 7.30-7.84 ppm, with coupling constants around 15.5-16.0 Hz, characteristic of a trans configuration. biomedpress.org Aromatic protons from various substituted phenyl rings and the thiophene proton also show signals in the aromatic region of the spectrum. biomedpress.orgresearchgate.net

Table 1: ¹H-NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| COCH₃ | 2.60 | Singlet | CDCl₃ |

| Thiophene-H | 7.20 | Singlet | CDCl₃ |

Carbon NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For derivatives of this compound, such as chalcones and pyrimidines, the carbonyl carbon (C=O) of the acetyl group is typically observed at a chemical shift of around 184.10 ppm. researchgate.net The carbons of the dichlorothiophene ring and any attached aromatic or heterocyclic rings appear in the range of approximately 100-160 ppm. eurjchem.com For example, in a series of 3,4-dihydropyrimidine-2(1H)-thiones derived from this compound, the carbon atoms of the thiophene ring show distinct signals, with the carbon attached to the pyrimidine (B1678525) ring appearing around 127.3 ppm. eurjchem.com

Table 2: Representative ¹³C-NMR Data for a this compound Derivative (a 3,4-dihydropyrimidine-2(1H)-thione) eurjchem.com

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| C=S (Thione) | 175.7 | DMSO-d₆ |

| Cq-4" (Substituted Phenyl) | 160.6 | DMSO-d₆ |

| Cq-2" (Substituted Phenyl) | 157.0 | DMSO-d₆ |

| Cq-6 (Pyrimidine) | 132.4 | DMSO-d₆ |

| CH-4' (Thiophene) | 128.2 | DMSO-d₆ |

| Cq-3' (Thiophene) | 127.3 | DMSO-d₆ |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. biomedpress.orgeurjchem.com These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. It is particularly useful for tracing the connectivity of protons in the vinyl group and within aromatic rings of the derivatives. eurjchem.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift. eurjchem.com

TOCSY (Total Correlation Spectroscopy): In some studies of thiophene-based polymers, 2D TOCSY spectra are used to understand the aggregation behavior of the polymer chains. acs.orgnih.gov

The use of these 2D NMR methods is essential for the complete and accurate structural elucidation of the diverse derivatives synthesized from this compound. biomedpress.orgeurjchem.comacs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS/ESI-HMRS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements of the molecular ion. This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments. For derivatives of this compound, such as 3,4-dihydropyrimidine-2(1H)-thiones, HRMS has been used to confirm the calculated molecular formulas. eurjchem.com For example, the HRMS data for a derivative with the formula C₁₆H₁₃Cl₂N₂O₂S₂ showed an [M-H]⁻ ion at m/z 398.9802, which closely matched the calculated mass of 398.9801. eurjchem.com The characteristic isotopic pattern for molecules containing two chlorine atoms ([M-H+2]⁻ and [M-H+4]⁻) is also observed, further confirming the structure. eurjchem.com

Table 3: Example of HRMS Data for a this compound Derivative eurjchem.com

| Derivative Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| C₁₅H₁₂BrCl₂N₂OS₂ | [M+H]⁺ | 450.8924 | 450.8922 |

| C₁₆H₁₃Cl₂N₂O₂S₂ | [M-H]⁻ | 398.9801 | 398.9802 |

| C₁₈H₁₃Cl₂N₂S₂ | [M+H]⁺ | 390.9892 | 390.9890 |

Fragmentation Pattern Analysis

Electron Ionization (EI) mass spectrometry of this compound shows a molecular ion peak [M]⁺ at an m/z of approximately 194, corresponding to its molecular weight. nist.gov The fragmentation pattern provides clues about the molecule's structure.

In more complex derivatives, such as indolyl benzo[b] researchgate.netdiazepins synthesized from this compound, the fragmentation pathways can be intricate. For one such derivative, the molecular ion was observed, and subsequent fragmentation involved the loss of radicals and neutral molecules from the diazepine (B8756704) ring and the thiophene moiety. The observed fragments and their isotopic patterns, due to the presence of chlorine atoms, help to support the proposed structure of the synthesized compound. arabjchem.org Analysis of the fragmentation of various bromoacetylthiophene derivatives has also been used to confirm their structures, with characteristic losses of bromine and other fragments. cdnsciencepub.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique employed for the structural characterization of this compound and its derivatives. This method is instrumental in identifying the primary functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands that confirm the presence of the acetyl group and the dichlorinated thiophene ring. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group. This peak is typically observed in the range of 1647–1649 cm⁻¹ for chalcone (B49325) derivatives of this compound. researchgate.net

Other significant vibrational bands include those for the aromatic C=C bonds within the thiophene ring, C-Cl stretching, and C-S stretching. researchgate.net For instance, in a series of chalcone derivatives, bands in the regions of 1582-1589 cm⁻¹ were attributed to the C=C quadrant of the aromatic system, while a strong band between 826-863 cm⁻¹ was related to the C-Cl stretching vibration. researchgate.net The C-S stretching vibration is typically observed at lower wavenumbers, around 629-644 cm⁻¹. researchgate.net The National Institute of Standards and Technology (NIST) has compiled IR spectrum data for this compound, which serves as a reference for its characterization. nist.govnist.gov

The following table summarizes the key IR absorption bands for derivatives of this compound, providing a reference for the identification of its core structural features.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Source |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1647 - 1649 | researchgate.net |

| Aromatic C=C | Stretching | 1582 - 1589 | researchgate.net |

| C-Cl | Stretching | 826 - 863 | researchgate.net |

| C-S | Stretching | 629 - 644 | researchgate.net |

Advanced Spectroscopic Techniques for Structural Confirmation

While IR spectroscopy is useful for identifying functional groups, a combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation of this compound and its derivatives. These methods provide detailed information about the molecular framework, connectivity of atoms, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for structural analysis. bohrium.com For derivatives of this compound, ¹H NMR spectra provide information on the chemical environment of protons, such as the singlet for the thiophene ring proton and the signals for protons on aromatic substituents. asianpubs.orgmdpi.com For example, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile derivatives, the proton on the dichlorothiophene ring (H-4') typically appears as a singlet around δ 7.41-7.43 ppm. mdpi.com ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton of the molecule. asianpubs.orgmdpi.comyu.edu.jo

Mass spectrometry (MS) is another critical tool used to confirm the molecular weight and elemental composition of the synthesized compounds. nist.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) are frequently used to determine the molecular ion peak [M+H]⁺, which validates the expected molecular formula. researchgate.netasianpubs.orgmdpi.com

For definitive structural proof, especially for complex derivatives, single-crystal X-ray diffraction is the gold standard. researchgate.net This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming the molecular geometry, bond lengths, and bond angles. nih.gov Several studies on derivatives of this compound, such as chalcones and pyrazolines, have utilized X-ray crystallography to unambiguously confirm their proposed structures. researchgate.netresearchgate.netindexcopernicus.com

The data below from a study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles illustrates the application of NMR in characterizing derivatives of this compound. mdpi.com

| Nucleus | Position | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | H-4' (Thiophene ring) | 7.41 (s) |

| H-5 (Pyridine ring) | 7.62 (s) | |

| Aromatic (Bromophenyl) | 7.71 (d), 7.54 (d) | |

| OCH₃ | 4.18 (s) | |

| ¹³C NMR | C-2' (Thiophene ring) | 126.5 |

| C-3' (Thiophene ring) | 135.5 | |

| C-4' (Thiophene ring) | 127.4 | |

| C-5' (Thiophene ring) | 127.0 | |

| CN | 115.0 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations have been employed to investigate the fundamental properties of molecules derived from 3-Acetyl-2,5-dichlorothiophene. These studies offer insights into the molecule's geometry, stability, and reactivity.

The electronic structure of derivatives synthesized from this compound has been explored using DFT methods, such as the B3LYP functional with a 6–311G(d,p) basis set. bohrium.com For instance, in the chalcone (B49325) derivative (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one (DClTP), which uses this compound as its starting material, computational studies have been performed to optimize the molecular geometry. bohrium.com

Analyses such as Natural Bond Orbital (NBO) calculations are used to understand donor-acceptor interactions within the molecule. bohrium.com The Molecular Electrostatic Potential (MEP) profile is analyzed to identify the chemical reactive sites of the molecule, highlighting electrophilic and nucleophilic regions. bohrium.com Furthermore, analyses like Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to gain a deeper understanding of electron localization and non-covalent interactions. bohrium.com For other pyridine (B92270) derivatives synthesized from this compound, solid-state quantum chemical calculations have also been performed to study their geometry. researchgate.net

Molecular orbital analysis, specifically the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties and reactivity. For the DClTP chalcone, HOMO and LUMO energies and their related parameters have been calculated using DFT. bohrium.com The energy gap between the HOMO and LUMO orbitals provides information about the molecule's chemical stability and the charge transfer that occurs during excitation. bohrium.com The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attacks. Total Density of States (TDOS) and Partial Density of States (PDOS) spectra are also analyzed to understand the contribution of different atoms and groups to the molecular orbitals. bohrium.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. This method is widely applied to derivatives of this compound to predict their potential as therapeutic agents and to understand their interactions at a molecular level.

Derivatives of this compound have been docked against various biological targets to evaluate their potential as drugs. aabu.edu.josmolecule.com For example, a series of novel 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and their thiazole (B1198619) derivatives were synthesized and their interaction with cytochrome P450 14 alpha-sterol demethylase (CYP51) was studied. aabu.edu.jo The results indicated that all the synthesized compounds exhibited a good affinity for CYP51, with some showing particularly low binding energies, suggesting strong potential interactions. aabu.edu.josmolecule.com

In another study, chalcone derivatives synthesized from this compound were evaluated as potential anticancer agents. biomedpress.orgsysrevpharm.org Molecular docking studies were performed against the estrogen receptor alpha (ERα), a key target in breast cancer treatment. sysrevpharm.orgbmrat.com All the tested thienyl chalcone derivatives were able to fit into the ERα pocket, showing good affinity with free binding energies ranging from -7.20 to -10.32 kcal/mol. sysrevpharm.org Similarly, pyridine-3-carbonitrile (B1148548) derivatives were assessed through docking for their potential to disrupt signaling pathways involving AKT1, ERα, and HER2. researchgate.net The chalcone derivative DClTP was docked with human chorionic gonadotropin protein to investigate its inhibitory potential. bohrium.com

| Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-carbothioamides & Thiazoles | Cytochrome P450 14 alpha-sterol demethylase (CYP51) | All compounds showed good affinity; compounds (3a) and (3b) had the lowest binding energies. | aabu.edu.jo |

| Thienyl Chalcones | Estrogen Receptor Alpha (ERα) | Binding energies ranged from -7.20 to -10.32 kcal/mol. | sysrevpharm.org |

| Bis-Chalcones | Estrogen Receptor Alpha (ERα) | Derivatives entered the ERα pocket, with docking values more negative than the reference, tamoxifen (B1202). | biomedpress.org |

| Pyridine-3-carbonitriles | AKT1, ERα, HER2 | Assessed for potential to disrupt these signaling pathways. | researchgate.net |

| Chalcone (DClTP) | Human Chorionic Gonadotropin | Investigated for inhibitory potential. | bohrium.com |

Molecular docking studies not only predict binding affinity but also help to elucidate the potential mechanism of action at a molecular level. By visualizing the binding pose of a ligand within the active site of a receptor, researchers can identify key interactions such as hydrogen bonds and hydrophobic interactions. biomedpress.org For instance, the docking of thienyl chalcone derivatives into the ERα pocket suggests that their potential anticancer activity could be mediated through the inhibition of this receptor, similar to the action of tamoxifen. biomedpress.orgsysrevpharm.org The interaction with CYP51, a crucial enzyme in fungal cell membrane biosynthesis, suggests a potential mechanism for the antifungal activity of the pyrazole (B372694) and thiazole derivatives. aabu.edu.josmolecule.com The investigation into interactions with AKT1 and HER2 provides insights into possible mechanisms for disrupting cancer cell signaling pathways beyond hormonal receptors. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity. This approach is crucial for optimizing the potency and selectivity of drug candidates. Several SAR studies have been conducted on derivatives of this compound.

A notable study focused on a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which were synthesized from chalcones derived from this compound. researchgate.netmdpi.com These compounds were evaluated for their cytotoxic effects against breast cancer cell lines. The SAR study focused on modifying the aryl substituent at the 4-position of the pyridine ring, selecting groups to create varied lipophilic, electronic, and steric environments. mdpi.com The results showed that compounds with specific substitutions, such as a 4-bromophenyl (5d), 4-(trifluoromethyl)phenyl (5g), 3-bromo-4-methoxyphenyl (5i), and 3,4,5-trimethoxyphenyl (5h) groups, exhibited promising antiproliferative effects with IC50 values in the low micromolar range (1–5 µM). researchgate.net

Another SAR study on bis-chalcone derivatives prepared from this compound revealed that compounds with ortho-chlorine and para-fluorine substitutions on their aromatic rings showed greater cytotoxic activity against the MCF-7 breast cancer cell line compared to other derivatives. bmrat.com These studies provide a rational basis for the future design of more effective anticancer agents based on the this compound scaffold.

| Compound | Aryl Substituent (at position 4) | IC50 (µM) against MCF-7 Cells | Reference |

|---|---|---|---|

| 5c | 4-chlorophenyl | >10 | mdpi.com |

| 5d | 4-bromophenyl | 1.8 ± 0.1 | mdpi.com |

| 5g | 4-(trifluoromethyl)phenyl | 1.1 ± 0.1 | mdpi.com |

| 5h | 3,4,5-trimethoxyphenyl | 1.7 ± 0.1 | mdpi.com |

| 5i | 3-bromo-4-methoxyphenyl | 1.5 ± 0.1 | mdpi.com |

Computational Optimization of Synthetic Pathways for Derivatives

While computational chemistry is widely used to predict the properties of the final products, its application to the a priori optimization of synthetic pathways for this compound derivatives is an emerging area. The primary synthesis of the parent compound, this compound, is typically achieved via Friedel-Crafts acylation of 2,5-dichlorothiophene (B70043) using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as carbon disulfide (CS₂). mdpi.comchemicalbook.comutm.my

The synthesis of its derivatives, primarily chalcones, follows the well-established Claisen-Schmidt condensation. arabjchem.orgutm.my This reaction involves the base-catalyzed condensation of this compound with various aldehydes. researchgate.net

Theoretical calculations can aid in optimizing these pathways by:

Predicting Reactivity: DFT calculations can determine the electron density and reactivity indices of starting materials, helping to predict the most favorable reaction sites and conditions.

Evaluating Intermediates: The stability of reaction intermediates and transition states can be calculated to understand the reaction mechanism and identify potential energy barriers, guiding the choice of catalysts or reaction temperatures.

Solvent Effects: Computational models can simulate the effect of different solvents on reaction kinetics and thermodynamics, assisting in the selection of an optimal reaction medium.

Although detailed computational studies focused solely on optimizing these specific synthetic routes are not extensively documented in the available literature, the foundational theoretical tools are well-established and could be applied to refine yields, reduce reaction times, and minimize by-product formation.

Theoretical Insights into Reactivity and Reaction Mechanisms

Theoretical studies, predominantly using Density Functional Theory (DFT), provide profound insights into the molecular structure, reactivity, and electronic properties of this compound and its derivatives.

A comprehensive study on (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one (DClTP), a chalcone derived from this compound, employed DFT calculations with the B3LYP functional. bohrium.com These calculations were used to optimize the molecular geometry and compute various parameters that explain the molecule's reactivity. bohrium.com

Key Theoretical Findings:

Molecular Geometry and Stability: Calculations can predict bond lengths, bond angles, and dihedral angles, which are then compared with experimental data from techniques like X-ray crystallography. The analysis of DClTP revealed weak intermolecular hydrogen bonding, contributing to its structural stability. bohrium.com

Electronic Properties and Reactivity:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electrophilic and nucleophilic sites. bohrium.com For DClTP, the MEP profile showed that the oxygen atom of the carbonyl group is the most electronegative region, making it a likely site for electrophilic attack, while the hydrogen atoms are regions of positive potential. bohrium.com

Reaction Mechanisms: Theoretical calculations can support proposed reaction mechanisms. For example, the synthesis of pyridine derivatives from chalcones is proposed to proceed through a conjugate addition of a malononitrile (B47326) anion, followed by cyclization and aromatization. mdpi.com Computational modeling of this pathway could validate the proposed intermediates and transition states, offering a more detailed understanding of the reaction dynamics. Furthermore, theoretical studies on chlorothiophenes have used Fukui indices to predict the sequence of chlorination, finding it to be 2-chloro → 2,5-dichloro → 2,3,5-trichloro → 2,3,4,5-tetrachlorothiophene, which aligns with thermodynamic stability trends. wiley.com

| Theoretical Method | Parameter/Concept | Insight Provided | Reference |

|---|---|---|---|

| DFT (B3LYP) | Geometry Optimization | Provides optimized molecular structure (bond lengths, angles) and confirms stability through interactions like hydrogen bonding. | bohrium.com |

| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic transition properties of the molecule. | bohrium.com |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity towards other reagents. | bohrium.com |

| DFT | Natural Bond Orbital (NBO) Analysis | Reveals intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with them. | bohrium.com |

| DFT | Fukui Indices | Predicts the site selectivity in chemical reactions, such as the preferred positions for chlorination on a thiophene (B33073) ring. | wiley.com |

Research Applications of 3 Acetyl 2,5 Dichlorothiophene and Its Derivatives

Medicinal Chemistry Research

3-Acetyl-2,5-dichlorothiophene is a key building block in medicinal chemistry for developing new pharmaceutical agents. Its distinct chemical structure is instrumental in the synthesis of a wide range of derivatives, particularly chalcones and pyridine-based compounds, which have been extensively investigated for their potential as anticancer and antimicrobial agents. figshare.comnih.govresearchgate.net

Development of Anticancer Agents

The quest for novel and more effective anticancer drugs has led researchers to explore derivatives of this compound. These derivatives, particularly those incorporating chalcone (B49325) and pyridine (B92270) scaffolds, have demonstrated significant cytotoxic activities against various human cancer cell lines. nih.govbiomedpress.org

Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are synthesized from this compound through Claisen-Schmidt condensation with various aryl aldehydes. figshare.comresearchgate.net These chalcone derivatives have shown considerable antineoplastic properties.

Bis-chalcones, formed by condensing this compound with terephthalaldehyde, have exhibited noteworthy cytotoxicity. For instance, a bis-chalcone derivative demonstrated a 77% growth inhibition at a 10 µM concentration against the IGROV1 ovarian cancer cell line. Other chalcone derivatives have also been evaluated against a panel of cancer cell lines, showing promising results. In studies focusing on breast cancer, bis-chalcone derivatives were synthesized and tested against the MCF-7 cell line. biomedpress.org One particular compound showed potent activity, with an IC50 value of 4.4 ± 0.10 µM, which was significantly lower than the reference drug tamoxifen (B1202) (IC50 of 17.9 ± 1.2 µM). biomedpress.org

Further research into chlorothiophene-based chalcones has identified compounds with significant toxicity against colorectal cancer cells (WiDr). arabjchem.org Specifically, compounds designated as C4 and C6, derived from chloro-substituted acetyl thiophene (B33073), displayed IC50 values of 0.77 and 0.45 µg/mL, respectively. arabjchem.org

| Derivative Type | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Bis-Chalcone | IGROV1 (Ovarian) | 77% growth inhibition at 10 µM | |

| Bis-Chalcone (Compound 6) | MCF-7 (Breast) | IC50: 4.4 ± 0.10 µM | biomedpress.orgbmrat.org |

| Chalcone (Tamoxifen - Reference) | MCF-7 (Breast) | IC50: 17.9 ± 1.2 µM | biomedpress.orgbmrat.org |

| Chalcone (Compound C4) | WiDr (Colorectal) | IC50: 0.77 µg/mL | arabjchem.org |

| Chalcone (Compound C6) | WiDr (Colorectal) | IC50: 0.45 µg/mL | arabjchem.org |

| Chalcone | DU145 (Prostate) | Cytotoxic activity observed | researchgate.netresearchgate.net |

Pyridine-3-carbonitrile (B1148548) derivatives synthesized from chalcone intermediates of this compound have also been identified as potential cytotoxic agents. nih.gov A series of 2-methoxypyridine-3-carbonitrile derivatives were synthesized and screened for their in vitro cytotoxicity against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231). nih.gov

The results of these screenings revealed that several compounds exhibited promising antiproliferative effects. nih.gov Specifically, compounds 5d, 5g, 5h, and 5i showed IC50 values in the range of 1–5 µM against all three tested cancer cell lines, indicating potent cytotoxic activity. nih.govresearchgate.net Similarly, pyrimidine (B1678525) derivatives obtained from 2,5-dichloro-3-acetylthienyl chalcones were tested against DU-145 prostate cancer cells. researchgate.net Among these, a compound with a 4"-pyridinyl moiety (compound 15) was found to be highly potent with an IC50 of 2.0 ± 0.1 µg/mL. researchgate.net

| Derivative Type | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 2-Methoxypyridine-3-carbonitriles (5d, 5g, 5h, 5i) | HepG2 (Liver) | 1–5 µM | nih.govresearchgate.net |

| DU145 (Prostate) | 1–5 µM | nih.govresearchgate.net | |

| MBA-MB-231 (Breast) | 1–5 µM | nih.govresearchgate.net | |

| Pyrimidine (Compound 15) | DU-145 (Prostate) | 2.0 ± 0.1 µg/mL | researchgate.net |

| Pyrimidine (Compound 17) | DU-145 (Prostate) | 6.0 ± 0.1 µg/mL | researchgate.net |

Research into the mechanisms of action for these anticancer agents has provided insight into specific cellular pathways. In vitro studies have suggested that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways. Furthermore, computational and mechanistic studies on chlorothiophene-based chalcones have indicated that their anticancer effects may be mediated through the p53-targeted pathway. arabjchem.org These chalcones are predicted to bind to key regulatory proteins such as MDM2 and Bcl-2, which are crucial in the p53 signaling cascade that governs cell cycle arrest and apoptosis. arabjchem.org

Antimicrobial Agent Discovery

Derivatives of this compound have also been a focus of research for discovering new antimicrobial agents. figshare.comresearchgate.neteurjchem.comyu.edu.jo Various synthesized compounds, including chalcones, 1,3-thiazin-2-amines, and pyridones, have been evaluated for their activity against a range of bacteria and fungi. figshare.comresearchgate.net

A number of studies have demonstrated the potential of these derivatives as antibacterial agents. Chalcones derived from the condensation of this compound and their subsequent conversion to 1,3-thiazin-2-amine derivatives have been assessed for their biological activities. figshare.com The results showed that these new compounds exhibited bioactivities ranging from very good to low as antibacterial agents. figshare.com

In another study, new 2(1H)-pyridone derivatives were synthesized and evaluated for their antimicrobial activity against common Gram-positive and Gram-negative bacteria. yu.edu.jo The biological evaluation revealed that the antibacterial activity of the prepared compounds increased with the lengthening of the aliphatic chain. yu.edu.jo Specifically, some 3-cyanopyridine (B1664610) derivatives showed promising activity against E. coli, with Minimum Inhibitory Concentrations (MIC) as low as 3.91 µg/mL. researchgate.net However, not all derivatives have shown activity; one study reported that a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-1,2-dihydro-2-oxopyridine-3-carbonitrile derivatives showed no antibacterial activity against four different types of bacteria. asianpubs.org

| Derivative Type | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Chalcones and 1,3-thiazin-2-amines | Bacteria (unspecified) | Very good to low bioactivity | figshare.com |

| 3-Cyanopyridine (Compounds 3d, 3e) | Escherichia coli | 3.91 µg/mL | researchgate.net |

| S. aureus and E. coli | Moderate activity for compound 3e | yu.edu.jo | |

| 3,4-dihydropyrimidine-2(1H)-thiones (Compound 3c) | Staphylococcus aureus, Bacillus subtilis | Activity observed | eurjchem.com |

| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-1,2-dihydro-2-oxopyridine-3-carbonitriles | Four bacterial strains | No activity observed | asianpubs.org |

Antifungal Activities

Derivatives of this compound have demonstrated notable antifungal properties. A significant area of research has been the synthesis of chalcones, which are α,β-unsaturated ketones, by the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. nih.govnih.govnih.gov These chalcones have been evaluated for their in vitro antifungal activity against a panel of fungal strains.

In one study, novel chalcone derivatives of 2,5-dichloro-3-acetylthiophene were synthesized and tested for their antifungal activity. nih.gov The results indicated that some of these compounds exhibited promising activity. For instance, some of the synthesized chalcones showed significant inhibitory effects against various fungal pathogens. nih.gov

Furthermore, the thiophene nucleus has been incorporated into other heterocyclic systems to enhance antifungal efficacy. For example, a series of 5-phenylthiophene derivatives were designed and synthesized, with some compounds showing potent activity against both susceptible and fluconazole-resistant fungal strains. nih.gov Specifically, compounds 17b and 17f from this series were highlighted for their significant antifungal activities against all tested strains and their ability to prevent the formation of fungal biofilms. nih.gov Another study focused on novel pyrazole-thiophene carboxamides designed as succinate (B1194679) dehydrogenase inhibitors (SDHI), a different class of fungicides. acs.org

The antimicrobial potential of pyridone derivatives carrying a 2,5-dichlorothiophene (B70043) nucleus has also been explored. These compounds, synthesized through a one-pot reaction, were evaluated against common fungi like Candida albicans and Aspergillus flavus. tandfonline.com

Below is a table summarizing the antifungal activity of selected derivatives.

| Derivative Type | Target Fungi | Key Findings |

| Chalcones | Various fungal strains | Showed promising in vitro antifungal activity. nih.govnih.gov |

| 5-Phenylthiophenes | Susceptible and fluconazole-resistant strains | Compounds 17b and 17f displayed significant and broad-spectrum antifungal activity. nih.gov |

| Pyrazole-thiophene carboxamides | Plant pathogenic fungi | Exhibited good activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. acs.org |

| Pyridone derivatives | Candida albicans, Aspergillus flavus | Demonstrated antimicrobial properties. tandfonline.com |

Antitubercular and Antimycobacterial Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Derivatives of this compound have been investigated for their potential in this area. Chalcones derived from 2,5-dichloro-3-acetylthiophene have been evaluated for their in vitro antimycobacterial activity. nih.gov One compound from a synthesized series demonstrated promising activity with a Minimum Inhibitory Concentration (MIC) of approximately 3.12 µg/mL. nih.gov

In another approach, thiophene-substituted isoxazoline (B3343090) libraries were synthesized and investigated for their antimycobacterial properties against selected Mycobacterium species. ajrconline.org This highlights the utility of the thiophene scaffold in developing novel compounds to combat mycobacterial infections.

| Derivative Type | Target Organism | Key Findings |

| Chalcones | Mycobacterium tuberculosis | One compound showed a promising MIC value of ~3.12 µg/mL. nih.gov |

| Thiophene-substituted isoxazolines | Mycobacterium species | Investigated for antimycobacterial activity. ajrconline.org |

Mechanism of Action Studies